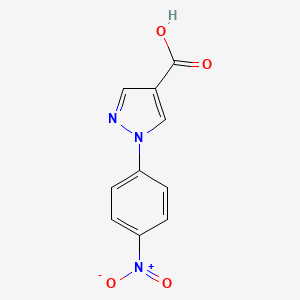

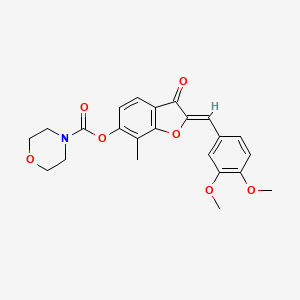

![molecular formula C18H19NO4S B2866091 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide CAS No. 1706497-92-8](/img/structure/B2866091.png)

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C18H19NO4S and its molecular weight is 345.41. The purity is usually 95%.

BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Controlled Polymerization and Functionalization

- Controlled Radical Polymerization of Acrylamide with Amino Acid Moieties :Acrylamide derivatives, including those with amino acid side chains, have been synthesized through controlled radical polymerization, specifically reversible addition-fragmentation chain transfer (RAFT) polymerization. This method allows for the production of polymers with controlled molecular weight and narrow polydispersity. Such polymers show potential for advanced material applications due to their tailored structures (Mori, Sutoh, & Endo, 2005).

Photoreactive Properties and Polymerization

- Photopolymerization Initiators :Benzophenone derivatives, including those with dioxolane groups, have been developed as novel initiators for free radical photopolymerization. These compounds, when used in the polymerization of acrylates and methacrylates, demonstrate optimal cure rates and increased polymerization rates under higher light intensities. The effectiveness of these initiators opens up possibilities for their use in light-induced polymerization processes (Kemin, Jiang, Liu, Nie, & Yu, 2011).

Bioconjugation and Biomedical Applications

- RAFT Synthesis for Bioconjugation :Copolymers containing poly(ethylene glycol) and dioxolane functional groups have been synthesized via RAFT polymerization. These copolymers are designed for bioconjugation, owing to their well-defined aldehyde containing groups. The precise control over molecular weight and composition achievable through this method makes these copolymers suitable for biomedical applications, particularly in targeted drug delivery and diagnostics (Rossi, Zou, Scott, & Kizhakkedathu, 2008).

Synthesis of Functionalized Polymers

- Grafting of Acrylamide onto Polymers :Acrylamide has been grafted onto polymers like copolymer styrene-(ethylene-co-butene)-styrene (SEBS) using a water-soluble derivative of benzophenone as an initiator. This process involves light irradiation and results in surface modification of the polymer. Such grafting techniques are significant for creating functionalized surfaces on polymers, which can be used in various applications, including biomedical devices and filtration systems (Ruckert & Geuskens, 1996).

Propiedades

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S/c1-12-3-7-17(24-12)16(21-2)10-19-18(20)8-5-13-4-6-14-15(9-13)23-11-22-14/h3-9,16H,10-11H2,1-2H3,(H,19,20)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEYRCZKDVZVOT-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(CNC(=O)C=CC2=CC3=C(C=C2)OCO3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(S1)C(CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-hydroxy-1-[(5-methyl-2-furyl)methyl]-3-[(E)-3-phenyl-2-propenyl]-2(1H)-pyridinone](/img/structure/B2866008.png)

![3-cyano-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide](/img/structure/B2866014.png)

![5-Methyl-4-[[3-(triazol-2-yl)azetidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2866017.png)

![3-(2-ethoxyethyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2866022.png)

![2-(6-Morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 4-chlorobenzoate](/img/structure/B2866026.png)

![2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2866029.png)